2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide
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Overview
Description
2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated benzamide group and a phenylpiperazine moiety attached to a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is acetylcholinesterase (AChE). AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an inhibitor of AChE. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The action of this compound affects the cholinergic neurotransmission pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in its concentration. This enhances the transmission of signals in neurons that use acetylcholine as a neurotransmitter, which are involved in various cognitive functions .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission. This can result in improved cognitive function, making it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide has been shown to interact with acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the brain . The compound exhibits inhibitory activity against AChE, suggesting a potential role in the treatment of conditions like Alzheimer’s disease, where acetylcholine levels are often depleted .
Cellular Effects
The effects of this compound on cells are largely tied to its interaction with AChE. By inhibiting AChE, the compound can potentially increase acetylcholine levels in the brain, influencing various cellular processes such as cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding to AChE and inhibiting its activity . This inhibition is believed to be mixed-type, involving both competitive and non-competitive inhibition . This means the compound can bind to both the active site of the enzyme and other sites, preventing the enzyme from breaking down acetylcholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and implementing cost-effective measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and potentially its biological activity.
Coupling Reactions: The phenylpiperazine moiety can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool in studying cellular pathways and mechanisms.
Industrial Applications: Its unique chemical properties may be leveraged in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar pyrimidine and phenylpiperazine structure.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Uniqueness
2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its potential as a selective acetylcholinesterase inhibitor highlights its therapeutic relevance, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-18-9-5-4-8-17(18)21(28)25-19-14-20(24-15-23-19)27-12-10-26(11-13-27)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAALKKVVENWEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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